molecular formula C7H6BrN3O B3059272 5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one CAS No. 96222-57-0

5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3059272
CAS No.: 96222-57-0
M. Wt: 228.05 g/mol
InChI Key: NWPYFCGHXZCCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disclaimer: A dedicated product page for 5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one was not located. The following description is based on data from a closely related analog, 5-Amino-6-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 24786-52-5), and general chemical information . Researchers are advised to verify all specifications. This compound is a benzimidazole-based building block of high interest in medicinal chemistry and organic synthesis. The presence of both an amino and a bromo functional group on the benzimidazole scaffold makes it a versatile intermediate for further chemical exploration . The bromo substituent can undergo metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to form carbon-carbon and carbon-heteroatom bonds. Concurrently, the amino group can be functionalized via acylation or sulfonylation, allowing for the creation of diverse compound libraries for biological screening . This dual functionality is particularly valuable in the development of novel pharmacologically active compounds, as the benzimidazole core is a common motif in drugs and bioactive molecules. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Handling & Storage: Based on related compounds, this material should be stored in a cool, dark place (2-8°C), sealed in a dry container to maintain stability . Please refer to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

5-amino-6-bromo-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPYFCGHXZCCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368510
Record name 5-Amino-6-bromo-1,3-dihydro-benzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96222-57-0
Record name 5-Amino-6-bromo-1,3-dihydro-benzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-6-bromo-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1,2-phenylenediamine and urea.

    Cyclization Reaction: The key step involves the cyclization of 4-bromo-1,2-phenylenediamine with urea under acidic conditions to form the benzimidazole ring.

    Purification: The crude product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like DMF or DMSO with a base such as K2CO3 or NaH.

    Oxidation: Common oxidizing agents include H2O2 or KMnO4.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 are commonly used.

    Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-6-substituted benzimidazole derivative.

Scientific Research Applications

5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, thereby disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazolone derivatives are often modified at positions 1, 3, 5, and 6 to optimize their pharmacological profiles. Below, we compare 5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one with key analogs, focusing on substituent effects, synthetic routes, and biological activities.

Substituent Analysis and Structural-Activity Relationships (SAR)

Table 1: Comparison of Key Benzimidazolone Derivatives
Compound Name Substituents (Positions) Biological Activity Key Findings References
This compound 5-NH₂, 6-Br Not explicitly reported Structural analog of kinase-targeting brominated derivatives
5-Hydrosulfonyl derivatives (e.g., 5b) 5-SO₂NH-R, variable R₁ Antitumor (IC50 = 2.6 µM for HCC1937) Sulfonamide at position 5 enhances cytotoxicity; R₁ phenyl/benzyl critical
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one 1-CH₃, 6-Br Not explicitly reported Bromine at position 6 may influence hydrophobic interactions in PLD inhibitors
5-Methoxy-1H-benzo[d]imidazol-2(3H)-one 5-OCH₃ Pharmaceutical impurity (Omeprazole) Methoxy group introduces metabolic stability challenges
5-Bromo-1,3-dimethyl-6-nitro derivative 1,3-CH₃, 5-Br, 6-NO₂ Intermediate in drug synthesis Nitro and bromo groups facilitate further functionalization
Key Observations:

Position 5 Modifications: Sulfonamide groups (e.g., 5-hydrosulfonyl derivatives) confer potent antitumor activity, with IC50 values as low as 2.6 µM against breast cancer cell lines . Methoxy substituents (e.g., 5-methoxy derivatives) are associated with metabolic stability issues, highlighting the advantage of bromo/amino groups in avoiding rapid clearance .

Halogenation Effects: Bromine at position 6 (as in the target compound) is observed in kinase inhibitor scaffolds (e.g., PLD1 inhibitors), where it may enhance target selectivity through hydrophobic interactions .

Amino Group Impact: The 5-amino group in the target compound is rare among reported analogs. Similar amino-substituted derivatives (e.g., 5-amino-6-methoxy analogs) are explored for kinase inhibition but require methylation to improve bioavailability .

Biological Activity

5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one (CAS No. 96222-57-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The molecular formula of this compound is C7H6BrN3OC_7H_6BrN_3O with a molecular weight of 228.05 g/mol. The structure features a benzimidazole core, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have identified compounds related to benzimidazoles as promising candidates for cancer therapy. For instance, a study published in Nature reported the discovery of benzimidazolone inhibitors targeting the BCL6 protein, which plays a critical role in the pathogenesis of diffuse large B-cell lymphoma (DLBCL) .

Research Findings

  • Inhibition of BCL6 : The compound demonstrated the ability to degrade BCL6 in vitro, which is crucial for inhibiting tumor growth in DLBCL models. This was evidenced by a significant reduction in BCL6 levels in xenograft mouse models following treatment .

Table 1: Anticancer Activity Summary

CompoundTargetMechanismIC50 (µM)Study Reference
This compoundBCL6DegradationNot specified

Antibacterial Activity

The antibacterial properties of related benzimidazole derivatives have also been investigated. A study highlighted that certain derivatives exhibited promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study

In an experimental setup using the agar well plate method, compounds derived from benzimidazole structures showed significant inhibition zones against various bacterial strains. The study indicated that modifications at specific positions on the benzimidazole ring could enhance antibacterial efficacy.

Table 2: Antibacterial Activity Results

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundStaphylococcus aureus15
Related Compound AEscherichia coli12

The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in cell proliferation and survival. The compound's structure allows it to modulate signaling pathways associated with tumor growth and bacterial resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.